molecular formula C23H13Cl4N3O B11986571 (4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11986571
M. Wt: 489.2 g/mol
InChI Key: ZPPQRFOIFUYCES-LWYMVBDUSA-N
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Description

(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with 2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions to form the intermediate. This intermediate is then reacted with 2,6-dichlorobenzylideneamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-(2,6-dichlorobenzylidene)-5-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one shares structural similarities with other pyrazolone derivatives, such as antipyrine and aminopyrine.
  • Other related compounds: include various benzylidene and phenylmethylidene derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H13Cl4N3O

Molecular Weight

489.2 g/mol

IUPAC Name

(4Z)-4-[(2,6-dichlorophenyl)methylidene]-5-[(2,6-dichlorophenyl)methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H13Cl4N3O/c24-18-8-4-9-19(25)15(18)12-16-22(28-13-17-20(26)10-5-11-21(17)27)29-30(23(16)31)14-6-2-1-3-7-14/h1-13H/b16-12-,28-13?

InChI Key

ZPPQRFOIFUYCES-LWYMVBDUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=N2)N=CC4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=N2)N=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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